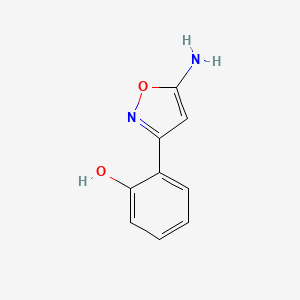

2-(5-Aminoisoxazol-3-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

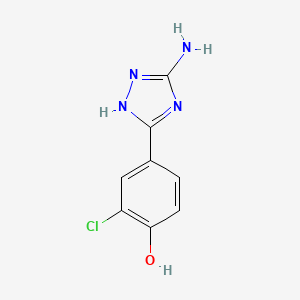

The molecular structure of 2-(5-Aminoisoxazol-3-yl)phenol consists of an isoxazole ring attached to a phenol group . The isoxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . It is significant to unleash new eco-friendly synthetic strategies for isoxazole synthesis .Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(5-Aminoisoxazol-3-yl)phenol: is a compound of interest in medicinal chemistry due to its isoxazole ring, which is a core structure in many pharmacologically active molecules. Isoxazole derivatives have been studied for their potential as analgesics , anti-inflammatory , anticancer , and antimicrobial agents . The aminoisoxazol moiety can serve as a scaffold for designing new drugs with improved efficacy and reduced side effects.

Agriculture

In agriculture, compounds like 2-(5-Aminoisoxazol-3-yl)phenol can be explored for their role in plant protection. The isoxazole ring is known to be part of synthetic auxins, which are compounds that mimic the growth hormone in plants. They could potentially be used to develop new herbicides or growth regulators to improve crop yields and manage weeds .

Material Science

The field of material science can benefit from the unique properties of 2-(5-Aminoisoxazol-3-yl)phenol . Its molecular structure could be utilized in the synthesis of organic semiconductors , which are crucial for developing flexible electronic devices. Additionally, it may find applications in creating polymeric materials with specific light-absorbing or emitting properties .

Environmental Science

2-(5-Aminoisoxazol-3-yl)phenol: may have applications in environmental science, particularly in the development of environmental sensors . These sensors could detect pollutants or toxins in the environment, leveraging the compound’s reactivity to specific chemicals. It could also be used in the synthesis of photocatalysts for water purification systems .

Analytical Chemistry

In analytical chemistry, 2-(5-Aminoisoxazol-3-yl)phenol could be used as a reagent or a building block for developing new analytical methods. Its structure allows for potential use in chromatography or spectroscopy as a standard or a derivative for more accurate measurements .

Biochemistry

The compound’s role in biochemistry could be significant, especially in studying enzyme inhibition or receptor binding . It could serve as a precursor for synthesizing biomolecules or as a probe in biochemical assays to understand cellular processes .

Pharmacology

Pharmacologically, 2-(5-Aminoisoxazol-3-yl)phenol could be investigated for its therapeutic potential. It might be a candidate for drug development in treating neurological disorders or as a modulator of biological pathways. Its impact on drug metabolism and pharmacokinetics could also be a valuable area of research .

Chemical Engineering

In chemical engineering, this compound could be involved in process optimization for the synthesis of fine chemicals . It might also play a role in the development of catalysts or in the improvement of reaction mechanisms to enhance production efficiency and sustainability .

Direcciones Futuras

Isoxazole, constituting an important family of five-membered heterocycles, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

2-(5-amino-1,2-oxazol-3-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKYOYOKBWCLMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695219 |

Source

|

| Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Aminoisoxazol-3-yl)phenol | |

CAS RN |

59899-13-7 |

Source

|

| Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)

![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)